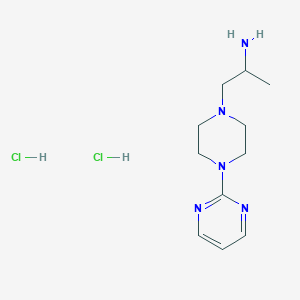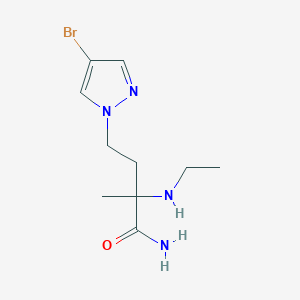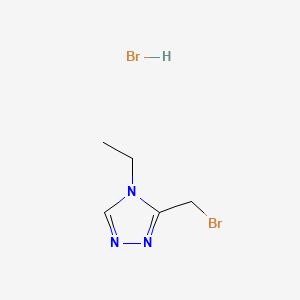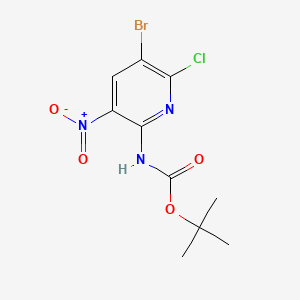
3-(Bromomethyl)-1-cyclopropylpyrrolidine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-1-cyclopropylpyrrolidine hydrobromide is a chemical compound that belongs to the class of brominated pyrrolidines It is characterized by the presence of a bromomethyl group attached to a cyclopropyl-substituted pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-cyclopropylpyrrolidine hydrobromide typically involves the bromination of a suitable precursor. One common method is the bromination of 1-cyclopropylpyrrolidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromomethylated product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-1-cyclopropylpyrrolidine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4), anhydrous conditions.
Major Products Formed
Substitution: Various substituted pyrrolidine derivatives.
Oxidation: Hydroxylated or carbonylated pyrrolidine derivatives.
Reduction: Methyl-substituted pyrrolidine derivatives.
科学的研究の応用
3-(Bromomethyl)-1-cyclopropylpyrrolidine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Bromomethyl)-1-cyclopropylpyrrolidine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-(Bromomethyl)pyridine hydrobromide
- 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide
- 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide
- 3-(Bromomethyl)-1-isopropylpyrrolidine hydrobromide
Uniqueness
3-(Bromomethyl)-1-cyclopropylpyrrolidine hydrobromide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl substitution on chemical reactivity and biological activity. Additionally, its bromomethyl group provides a versatile handle for further functionalization, enabling the synthesis of a wide range of derivatives with diverse properties.
特性
分子式 |
C8H15Br2N |
|---|---|
分子量 |
285.02 g/mol |
IUPAC名 |
3-(bromomethyl)-1-cyclopropylpyrrolidine;hydrobromide |
InChI |
InChI=1S/C8H14BrN.BrH/c9-5-7-3-4-10(6-7)8-1-2-8;/h7-8H,1-6H2;1H |
InChIキー |
BKGQSVGZDQGYRE-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2CCC(C2)CBr.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


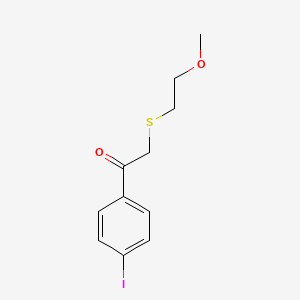
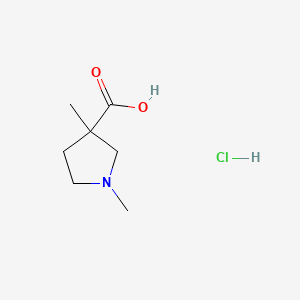
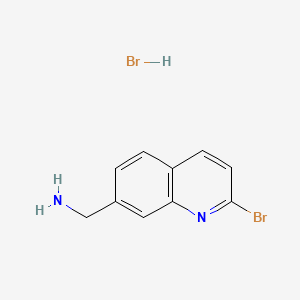
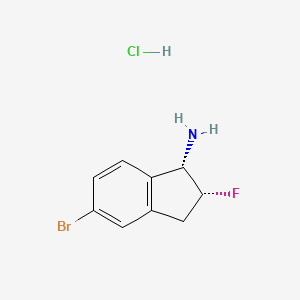
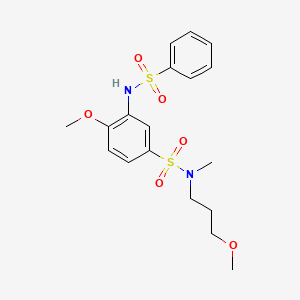
![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15302941.png)
![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine](/img/structure/B15302946.png)
![2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride](/img/structure/B15302953.png)
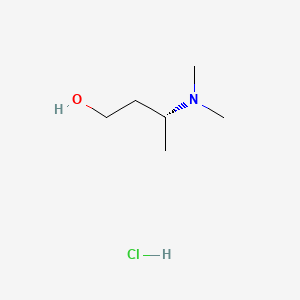
![1-Methyl-3-[(methylamino)methyl]piperidin-2-one](/img/structure/B15302959.png)
